molecular formula C20H20N2O3 B11332094 4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide

4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide

Cat. No.: B11332094
M. Wt: 336.4 g/mol
InChI Key: DKORZKMNBKSTLW-UHFFFAOYSA-N
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Description

4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethoxy group attached to both the benzamide and quinoline moieties. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxybenzoic acid and 8-ethoxyquinoline.

    Amidation Reaction: The 4-ethoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. This intermediate is then reacted with 8-ethoxyquinoline in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of 4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzoic acid.

    Reduction: Formation of 4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzylamine.

    Substitution: Formation of halogenated derivatives such as 4-chloro-N-(8-ethoxyquinolin-5-yl)benzamide.

Scientific Research Applications

4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and the quinoline moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(quinolin-8-yl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    4-chloro-N-(quinolin-8-yl)benzamide: Contains a chloro group instead of an ethoxy group.

    4-ethoxy-N-(quinolin-8-yl)benzamide: Lacks the ethoxy group on the quinoline moiety.

Uniqueness

4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide is unique due to the presence of ethoxy groups on both the benzamide and quinoline moieties, which can influence its chemical reactivity and biological activity. This dual substitution pattern may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

4-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C20H20N2O3/c1-3-24-15-9-7-14(8-10-15)20(23)22-17-11-12-18(25-4-2)19-16(17)6-5-13-21-19/h5-13H,3-4H2,1-2H3,(H,22,23)

InChI Key

DKORZKMNBKSTLW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OCC

Origin of Product

United States

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